Prosapogenin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

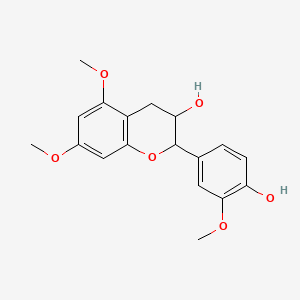

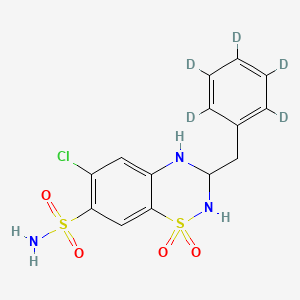

プロサイコゲニンDは、ブプレウルム属の根、特にブプレウルム・ファルカタムとブプレウルム・ビカウレから得られる希少な二次サポニンです。 これはサイコサポニンB2の加水分解産物であり、抗がん作用を含む重要な薬理作用で知られています .

2. 製法

合成ルートと反応条件: プロサイコゲニンDは、サイコサポニンB2の酵素加水分解によって合成することができます。 このプロセスには、高い加水分解性能を示すセルラーゼの使用が含まれます。 この反応の最適条件には、サイコサポニンB2の濃度100μg/mLとセルラーゼの濃度8.00mg/mLが含まれ、HAc-NaAc緩衝液(pH 4.7)中で60℃で33時間インキュベートします。 この方法は、95.04%の高い変換率を実現します .

工業生産方法: プロサイコゲニンDの工業生産は、その効率性と環境への優しさから、主に酵素加水分解に依存しています。 酸加水分解やカラムクロマトグラフィーなどの従来の方法は、環境への影響と収率の低さのために、あまり好まれていません .

作用機序

プロサイコゲニンDは、主に癌細胞の増殖抑制とアポトーシス誘導によって効果を発揮します。 細胞周期の調節とアポトーシスに関与する特定の分子経路を標的にします。 正確な分子標的と経路はまだ調査中ですが、これらのプロセスに関与する主要なタンパク質や酵素と相互作用することが知られています .

類似化合物:

- プロサイコゲニンF

- プロサイコゲニンG

- サイコゲニンF

- サイコゲニンG

比較: プロサイコゲニンDは、元のグリコシドであるサイコサポニンB2に比べて、in vivoでの生物活性がより高いことが特徴です。 プロサイコゲニンFとG、およびサイコゲニンFとGも薬理作用を示しますが、プロサイコゲニンDは、その顕著な抗がん作用と高いバイオアベイラビリティで際立っています .

生化学分析

Biochemical Properties

Prosapogenin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it affects the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammatory responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation of A549 cells, a human lung carcinoma cell line, with an IC50 of 57.2 μg/mL . Furthermore, this compound influences cell signaling pathways, including the PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway, which are involved in cell growth, survival, and metabolism

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to major therapeutic obesity targets, such as PI3K and Akt, with binding energies of -8.139 KJ/mol and -8.494 KJ/mol, respectively . This binding inhibits the PI3K-Akt signaling pathway, leading to reduced lipid accumulation and improved metabolic profiles. Additionally, this compound inhibits NF-kB activation by preventing the degradation of inhibitor kB (IkB), thereby reducing the expression of pro-inflammatory genes . These molecular interactions underline the compound’s potential as an anti-obesity and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with no significant degradation reported . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-proliferative effects over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound methyl ester (PrsDMe) exhibits dose-dependent anti-inflammatory activity, with higher doses leading to more significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production . At high doses, this compound may exhibit cytotoxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the PI3K-Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism . The compound’s interaction with key enzymes and cofactors in these pathways leads to reduced lipid accumulation and improved metabolic profiles. Additionally, this compound’s binding to regulatory proteins in the PI3K-Akt pathway further underscores its potential as an anti-obesity agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . Detailed studies on the exact transport mechanisms and distribution patterns of this compound are still needed to fully understand its pharmacokinetics.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize in specific cellular compartments, where it exerts its effects on various signaling pathways and gene expression Post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its therapeutic potential

準備方法

Synthetic Routes and Reaction Conditions: Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. The process involves the use of cellulase, which exhibits high hydrolysis performance. The optimal conditions for this reaction include a concentration of 100 μg/mL of saikosaponin B2 and 8.00 mg/mL of cellulase, incubated in HAc-NaAc buffer (pH 4.7) at 60°C for 33 hours. This method achieves a high conversion ratio of 95.04% .

Industrial Production Methods: The industrial production of Prosaikogenin D primarily relies on enzymatic hydrolysis due to its efficiency and environmental friendliness. Traditional methods such as acid hydrolysis and column chromatography are less preferred due to their environmental impact and lower yields .

化学反応の分析

反応の種類: プロサイコゲニンDは、以下を含むさまざまな化学反応を受けます。

酸化: 酸化されて、さまざまな誘導体になります。

還元: 還元反応は、官能基を変換することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が、置換反応に用いられます。

主な生成物: これらの反応から形成される主な生成物には、さまざまな酸化、還元、置換されたプロサイコゲニンDの誘導体が含まれており、異なる薬理作用を示す可能性があります .

4. 科学研究への応用

プロサイコゲニンDは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Prosaikogenin D has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: Studies have shown its potential in modulating biological pathways and cellular processes.

Medicine: Prosaikogenin D exhibits significant anti-cancer activity, particularly against human colon cancer cell lines.

類似化合物との比較

- Prosaikogenin F

- Prosaikogenin G

- Saikogenin F

- Saikogenin G

Comparison: Prosaikogenin D is unique due to its higher in vivo bioactivities compared to its original glycoside, saikosaponin B2. While Prosaikogenin F and G, as well as Saikogenin F and G, also exhibit pharmacological activities, Prosaikogenin D stands out for its significant anti-cancer properties and higher bioavailability .

特性

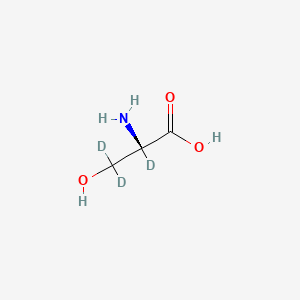

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUUFLADFXKYAU-WQPKRVEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Are there any structural differences between Prosapogenin D and its parent compound that might explain differences in their activities?

A2: Yes, the different activities observed between Platycodin D (the parent compound), this compound, and this compound methyl ester are likely due to structural differences. Specifically, the sugar substituent or the presence of a methyl group at the C28-carboxyl position appear to play a role in their respective activities. []

Q2: How is this compound metabolized in the human gut?

A3: Studies have identified two enzymes from the human gut bacterium Eubacterium sp. A-44 that play a role in metabolizing saikosaponins, the compound class to which this compound belongs. These enzymes are a β-D-glucosidase and a novel β-D-fucosidase. [] While the β-D-glucosidase shows activity towards several saikosaponins, it cannot hydrolyze this compound. [] Conversely, the β-D-fucosidase specifically hydrolyzes Prosaikogenins A and F, but not this compound or G. []

Q3: Has this compound demonstrated any efficacy in in vivo models of disease?

A4: this compound methyl ester has shown promising results in mice models. It displayed acute anti-inflammatory activity in a carrageenan-induced inflammation model and demonstrated anti-arthritic activity in an adjuvant-induced arthritis model. [] These findings suggest potential therapeutic benefits, but further research is needed.

Q4: Are there any efficient methods for preparing this compound?

A5: Recent research has explored enzymatic hydrolysis of Saikosaponin B2 as an efficient and environmentally friendly approach for producing this compound. [] This method holds promise for obtaining larger quantities of this compound for further research and potential applications.

Q5: Where can I find additional resources and information about this compound and related compounds?

A7: Databases like TCMSP, GeneCards, OMIM, Drugbank, and DisGeNet can provide valuable information on saponins from Platycodon grandiflorum, including this compound, and their potential therapeutic targets. [] Additionally, exploring research publications and scientific literature focusing on saikosaponins and their biological activities will be beneficial for gaining further insights.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

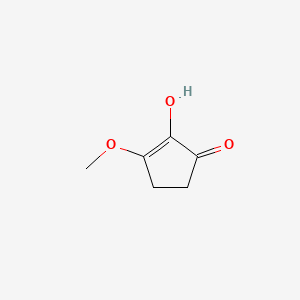

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

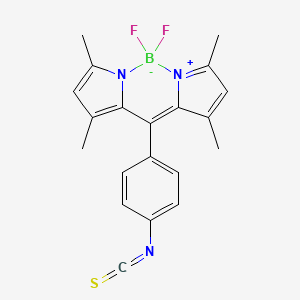

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)